molecular formula C11H8ClNO2 B12065387 1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone CAS No. 889939-01-9

1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone

Cat. No.: B12065387
CAS No.: 889939-01-9
M. Wt: 221.64 g/mol
InChI Key: GSFDUGNICJVPJS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone can be achieved through several methods. One efficient method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for various applications.

Properties

CAS No.

889939-01-9

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]ethanone

InChI

InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-6H,1H3

InChI Key

GSFDUGNICJVPJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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